molecular formula C15H14FN3O4S B13854203 1'-rac-4'S-Emtricitabine 5'-O-Benzoyl

1'-rac-4'S-Emtricitabine 5'-O-Benzoyl

Cat. No.: B13854203
M. Wt: 351.4 g/mol
InChI Key: RIOLPNUDMPJFJH-KIYNQFGBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

1’-rac-4’S-Emtricitabine 5’-O-Benzoyl undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles like hydroxide ions or halide ions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1’-rac-4’S-Emtricitabine 5’-O-Benzoyl involves its interaction with molecular targets and pathways. As a derivative of emtricitabine, it is believed to inhibit the activity of reverse transcriptase, an enzyme crucial for the replication of HIV and hepatitis B virus. This inhibition prevents the synthesis of viral DNA, thereby reducing viral replication.

Properties

Molecular Formula

C15H14FN3O4S

Molecular Weight

351.4 g/mol

IUPAC Name

[(2S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl benzoate

InChI

InChI=1S/C15H14FN3O4S/c16-10-6-19(15(21)18-13(10)17)11-8-24-12(23-11)7-22-14(20)9-4-2-1-3-5-9/h1-6,11-12H,7-8H2,(H2,17,18,21)/t11?,12-/m0/s1

InChI Key

RIOLPNUDMPJFJH-KIYNQFGBSA-N

Isomeric SMILES

C1C(O[C@@H](S1)COC(=O)C2=CC=CC=C2)N3C=C(C(=NC3=O)N)F

Canonical SMILES

C1C(OC(S1)COC(=O)C2=CC=CC=C2)N3C=C(C(=NC3=O)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.